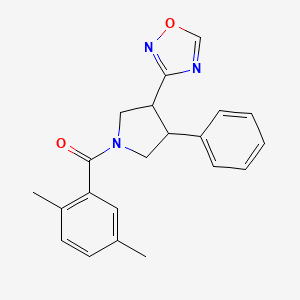
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,5-dimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,5-dimethylphenyl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups
Aplicaciones Científicas De Investigación
Photochemical Behavior
The photochemical behavior of 1,2,4-oxadiazole derivatives has been studied, revealing that upon irradiation, some derivatives undergo a ring photoisomerization to 1,3,4-oxadiazoles through a potential ‘ring contraction–ring expansion’ route. This highlights the importance of oxadiazole derivatives in photochemical applications and their potential utility in designing photoresponsive materials (Buscemi et al., 1988).
Crystal Packing
Research on the crystal packing of 1,2,4-oxadiazole derivatives has provided insights into the role of non-covalent interactions in their supramolecular architectures. These interactions, including lone pair-π interactions and halogen bonding, significantly influence the crystal packing of these compounds, which is crucial for understanding their solid-state properties and applications in materials science (Sharma et al., 2019).
Synthetic Routes
New synthetic routes to oxadiazole derivatives have been explored, demonstrating the versatility and reactivity of these compounds. For example, treating benzylcyanide with nitric oxide leads to the formation of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, a derivative that showcases the adaptability of oxadiazole chemistry for synthesizing novel compounds with potential applications in drug development and materials science (Bohle & Perepichka, 2009).
Antiproliferative Activity
The antiproliferative activities of certain oxadiazole derivatives have been evaluated, showing significant potential against various human cancer cell lines. This suggests that oxadiazole derivatives could serve as a basis for developing new anticancer agents, highlighting their importance in medicinal chemistry (Guan et al., 2015).
Material Science Applications
Oxadiazole derivatives have been incorporated into polymers to create materials with remarkable thermal stability and adsorption properties. These polymers demonstrate potential for applications in environmental remediation, such as the removal of heavy metal ions from aqueous solutions, and in the development of high-performance materials with specific electronic or optical properties (Mansoori & Ghanbari, 2015).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,5-dimethylphenyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the 1,2,4-oxadiazole ring through cyclization reactions involving nitrile oxides and amidoximes.
- Synthesis of the pyrrolidine ring via cyclization of appropriate precursors.
- Coupling of the oxadiazole and pyrrolidine intermediates with the 2,5-dimethylphenylmethanone moiety under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the phenyl or pyrrolidine rings.
Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
- **Oxidation
Propiedades
IUPAC Name |
(2,5-dimethylphenyl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-8-9-15(2)17(10-14)21(25)24-11-18(16-6-4-3-5-7-16)19(12-24)20-22-13-26-23-20/h3-10,13,18-19H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWOSIXQZHQBHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2389813.png)
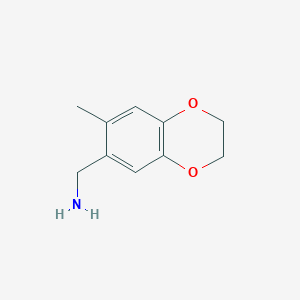
![10-Azadispiro[2.1.35.23]decan-9-one](/img/structure/B2389816.png)
![2,4-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2389817.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2389818.png)
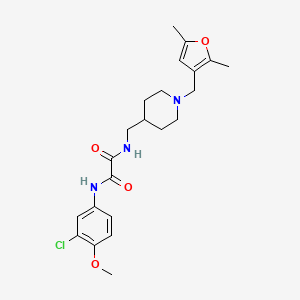


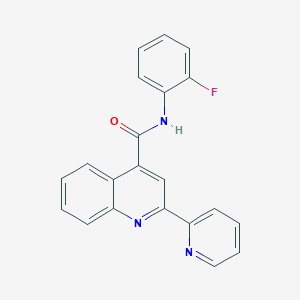
![5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2389831.png)
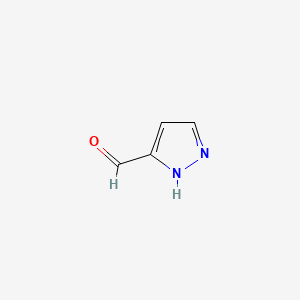
![Tert-butyl (1S,5R)-6-[(6-chloropyridazine-3-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2389833.png)
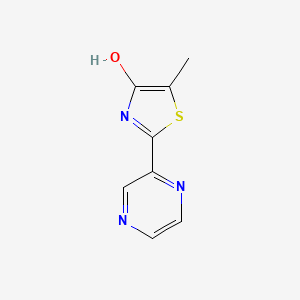
![(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide](/img/structure/B2389836.png)
